molecular formula C36H60O32 B163435 6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid CAS No. 133957-16-1

6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B163435
CAS No.: 133957-16-1
M. Wt: 1004.8 g/mol
InChI Key: ODLPTSAMUCYJMF-UHFFFAOYSA-N
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Description

6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C36H60O32 and its molecular weight is 1004.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O32/c37-1-6-11(41)16(46)21(51)33(60-6)65-26-14(44)8(3-39)62-36(64-25-9(4-40)63-32(23(53)18(25)48)58-5-10-13(43)15(45)20(50)31(57)59-10)29(26)68-35-24(54)19(49)27(28(67-35)30(55)56)66-34-22(52)17(47)12(42)7(2-38)61-34/h6-29,31-54,57H,1-5H2,(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLPTSAMUCYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5C(OC(C(C5O)O)OCC6C(C(C(C(O6)O)O)O)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928362
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)hexopyranuronosyl-(1->2)]hexopyranosyl-(1->4)hexopyranosyl-(1->6)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1004.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133957-16-1
Record name Capsular polysaccharide, klebsiella k15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133957161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)hexopyranuronosyl-(1->2)]hexopyranosyl-(1->4)hexopyranosyl-(1->6)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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